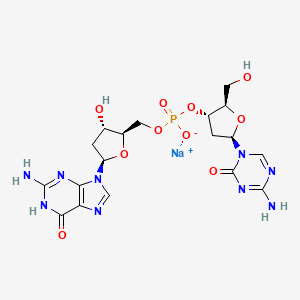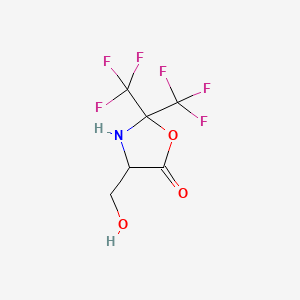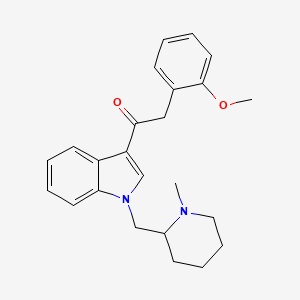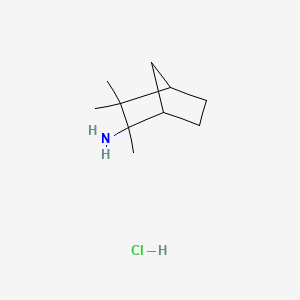
Guadecitabina sódica
Descripción general
Descripción
S-110 es un compuesto semisintético, de concentración líquida, que contiene aditivos lubricantes de calidad, emulsionantes, inhibidores y un biocida. Está formulado principalmente para el trefilado de varillas de cobre, tamaños de alambre intermedio y fino, así como para alambre de cobre plateado .
Aplicaciones Científicas De Investigación
S-110 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como lubricante y emulsionante en varios procesos químicos.
Biología: Se emplea en estudios biológicos por sus propiedades biocidas.
Medicina: Se investiga para posibles aplicaciones médicas debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de S-110 implica su interacción con las superficies metálicas durante el proceso de trefilado de alambre. Los aditivos lubricantes reducen la fricción, mientras que los emulsionantes aseguran una mezcla estable. Los inhibidores previenen la corrosión y el biocida protege contra el crecimiento microbiano. Los objetivos moleculares incluyen las superficies metálicas y cualquier contaminante presente, lo que garantiza un proceso de trefilado suave y eficiente .
Safety and Hazards
Direcciones Futuras
Although Guadecitabine did not yield improved complete remission (CR) rates and overall survival (OS) compared to the control arm in patients with treatment-naïve acute myeloid leukemia (AML) who were ineligible for intensive chemotherapy, subgroup analysis in patients who received ≥4 cycles of therapy demonstrated superior outcomes in favor of Guadecitabine . Given its stability, ease of administration, safety profile, and prolonged exposure time, Guadecitabine would be the more appropriate hypomethylating agent (HMA), replacing azacitidine and decitabine, to be used in combination treatment regimens in patients with myeloid malignancies .
Análisis Bioquímico
Biochemical Properties
Guadecitabine Sodium plays a significant role in biochemical reactions as a DNMT1 inhibitor . DNMT1 is an enzyme that adds a methyl group to the DNA molecule, which can affect gene expression. By inhibiting DNMT1, Guadecitabine Sodium can reduce DNA methylation, thereby inhibiting tumor cell proliferation .
Cellular Effects
Guadecitabine Sodium has profound effects on various types of cells and cellular processes. It influences cell function by altering gene expression through its action on DNA methylation . This can impact cell signaling pathways and cellular metabolism, potentially leading to the inhibition of tumor cell growth .
Molecular Mechanism
The molecular mechanism of action of Guadecitabine Sodium involves its binding to DNMT1, inhibiting the enzyme’s activity . This prevents the addition of a methyl group to the DNA molecule, thereby reducing DNA methylation. This change in gene expression can inhibit the proliferation of tumor cells .
Temporal Effects in Laboratory Settings
Current studies focus on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Guadecitabine Sodium vary with different dosages in animal models. Current research is investigating the threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Guadecitabine Sodium is involved in the metabolic pathway of DNA methylation . It interacts with the enzyme DNMT1, affecting the methylation status of DNA and potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Research is ongoing to understand how Guadecitabine Sodium is transported and distributed within cells and tissues. This includes studying any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Guadecitabine Sodium and its effects on activity or function are areas of active research. This includes investigating any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
La preparación de S-110 implica la mezcla de varios aditivos químicos para lograr las propiedades deseadas. La ruta sintética incluye la incorporación de aditivos lubricantes, emulsionantes, inhibidores y biocidas en proporciones específicas. Las condiciones de reacción se controlan cuidadosamente para garantizar la estabilidad y la eficacia del compuesto. Los métodos de producción industrial implican procesos de mezcla y mezcla a gran escala para producir el compuesto en cantidades a granel .
Análisis De Reacciones Químicas
S-110 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede sufrir reacciones de oxidación, especialmente cuando se expone al aire u otros agentes oxidantes.
Reducción: Las reacciones de reducción pueden ocurrir en condiciones específicas, alterando la estructura química del compuesto.
Sustitución: S-110 puede participar en reacciones de sustitución donde uno o más de sus grupos químicos son reemplazados por otros grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el oxígeno, agentes reductores como el hidrógeno y varios catalizadores para facilitar las reacciones de sustitución.
Comparación Con Compuestos Similares
S-110 es único en comparación con otros compuestos similares debido a su mezcla específica de aditivos que proporcionan una excelente lubricidad, un bajo consumo de lubricante y propiedades de funcionamiento excepcionalmente limpias. Compuestos similares incluyen otros lubricantes para trefilado de alambre, pero S-110 destaca por su baja formación de espuma y su alta eficiencia .
Si tiene más preguntas o necesita más detalles, no dude en preguntar.
Propiedades
IUPAC Name |
sodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N9O10P.Na/c19-16-22-6-27(18(31)25-16)12-2-8(9(3-28)35-12)37-38(32,33)34-4-10-7(29)1-11(36-10)26-5-21-13-14(26)23-17(20)24-15(13)30;/h5-12,28-29H,1-4H2,(H,32,33)(H2,19,25,31)(H3,20,23,24,30);/q;+1/p-1/t7-,8-,9+,10+,11+,12+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHBNJPXFOZFNJ-BYKQGDNKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OC4CC(OC4CO)N5C=NC(=NC5=O)N)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])O[C@H]4C[C@@H](O[C@@H]4CO)N5C=NC(=NC5=O)N)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N9NaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239218 | |
| Record name | SGI-110 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929904-85-8 | |
| Record name | Guadecitabine sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929904858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SGI-110 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUADECITABINE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RB89YH367 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-9-nitro-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B584206.png)

![2H-Cyclobut[4,5]oxazolo[3,2-a]pyrimidine(9CI)](/img/no-structure.png)



![2-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B584218.png)
![4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B584219.png)
